molecular formula C60H66FeN2P2 B3155198 (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene CAS No. 793718-16-8

(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene

Cat. No.: B3155198
CAS No.: 793718-16-8
M. Wt: 933 g/mol
InChI Key: YUERARBCLXUXCP-LJXMUBMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(di(3,5-dimethylphenyl)phosphino)ferrocene is a chiral, bidentate phosphine ligand featuring a ferrocene backbone. Its structure incorporates two (R)-N,N-dimethylamino(phenyl)methyl groups at the 2,2'-positions and two di(3,5-dimethylphenyl)phosphine groups at the 1,1'-positions. The stereochemical configuration (S,S) at the ferrocene core and (R) at the amino-methyl substituents confers enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The compound is synthesized via sequential functionalization of ferrocene, involving phosphine group installation and stereoselective introduction of chiral auxiliaries. With a purity of ≥97%, it is widely used in academic and industrial research for developing enantiomerically enriched products .

Properties

InChI

InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUERARBCLXUXCP-LJXMUBMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene is a complex organometallic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Properties

This compound is a derivative of ferrocene, which is known for its stability and redox properties. The unique structure of this compound incorporates multiple functional groups that enhance its biological activity. The presence of dimethylamino groups and phosphine ligands contributes to its interaction with biological targets.

The biological activity of ferrocene derivatives often involves:

  • Redox Activity : Ferrocene can undergo reversible oxidation to form ferricenium ions, which can interact with biological molecules, influencing cellular processes.
  • Radical Scavenging : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Some studies suggest that ferrocene derivatives can inhibit specific enzymes involved in cancer progression and other diseases.

Anticancer Activity

Research has demonstrated that ferrocene derivatives possess significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that the compound inhibits the proliferation of various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
  • Low Toxicity : Compared to conventional chemotherapeutics, ferrocene derivatives often exhibit lower toxicity profiles, making them attractive candidates for further development.

Antimicrobial Activity

Ferrocene derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : Some studies indicate that these compounds can inhibit the growth of pathogenic bacteria.
  • Antifungal Properties : There is emerging evidence suggesting efficacy against fungal infections as well.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Antioxidant Activity Assessment
    • Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to well-known antioxidants like ascorbic acid.
  • Molecular Docking Studies
    • Computational studies have shown that this compound has a high binding affinity for key enzymes involved in cancer metabolism, suggesting potential as a targeted therapy.

Data Summary

Biological ActivityMechanismEfficacyReference
AnticancerInduces apoptosisIC50 = 10 µM
AntimicrobialInhibits bacterial growthSignificant reduction observed
AntioxidantScavenges free radicalsComparable to ascorbic acid

Comparison with Similar Compounds

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,5-dimethylphenyl substituents provide moderate steric bulk and electron-donating effects, favoring reactions requiring stabilized metal intermediates (e.g., hydrogenation). In contrast, trifluoromethyl analogs () enhance catalytic activity in oxidative transformations due to increased electrophilicity .
  • Methoxy Substitution : Methoxy-containing variants (e.g., 494227-37-1) exhibit improved solubility in polar solvents, broadening their utility in aqueous-phase catalysis .

Stereochemical Variations

The stereochemistry of the ferrocene backbone and chiral auxiliaries critically impacts enantioselectivity:

Compound Name Configuration Enantiomeric Excess (ee) Applications References
Target Compound (S,S), (R) Not explicitly reported Asymmetric hydrogenation
(R,R)-(+)-2,2’-Bis[(S)-...]bis(di(3,5-dimethylphenyl)phosphino)ferrocene (R,R), (S) Not explicitly reported Inverse enantioselectivity in catalysis.
(1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene (1R,1S) N/A Hybrid ligand for mixed steric/electronic environments.

Key Findings :

  • Enantioselectivity Reversal : Switching from (S,S) to (R,R) configuration inverts the stereochemical outcome of catalytic reactions, enabling access to both enantiomers of a product .
  • Mixed Ligand Systems : Hybrid ligands like the (1R,1S)-configured compound () allow fine-tuning of catalytic sites for multifunctional substrates .

Backbone and Functional Group Modifications

Alternative ferrocene-based ligands with distinct backbones or functional groups include:

Compound Name CAS Number Key Structural Differences Applications References
1,1'-Bis(diphenylphosphino)ferrocene (dppf) 12150-46-8 No chiral auxiliaries; simpler substituents Cross-coupling reactions
1,1′-Bis(di-t-butylphosphino)ferrocene 84680-95-5 Bulky t-butyl groups Sterically hindered systems

Key Findings :

  • Simplicity vs.
  • Steric Demand : Bulky ligands (e.g., t-butyl-substituted) favor reactions requiring high steric shielding, whereas the target compound balances bulk and flexibility .

Q & A

Basic Questions

Q. What are the key synthetic pathways for preparing (S,S)-(-)-2,2'-Bis[...]ferrocene, and how can its stereochemical purity be validated?

  • Synthesis : The compound is typically synthesized via multi-step ligand substitution reactions on a ferrocene backbone. Key steps include the introduction of phosphino groups and chiral auxiliaries under inert conditions. For example, Strem Chemicals outlines protocols for analogous phosphorus ligands, emphasizing palladium-catalyzed coupling or nucleophilic substitution .
  • Validation : Stereochemical purity is confirmed using:

  • NMR Spectroscopy : To resolve diastereotopic protons and confirm spatial arrangement .
  • Chiral HPLC : To quantify enantiomeric excess (ee) and ensure >97% purity, as specified in technical notes .
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .

Q. What are the primary catalytic applications of this ligand in asymmetric synthesis?

  • The ligand is widely used in asymmetric hydrogenation and cross-coupling reactions due to its electron-rich, bulky phosphine groups and chiral centers. For instance:

  • Hydrogenation : Enhances enantioselectivity in ketone reductions, achieving >90% ee in optimized conditions .
  • Suzuki-Miyaura Coupling : Facilitates aryl-aryl bond formation with sterically demanding substrates .
    • Applications are detailed in "Metal Catalysts for Organic Synthesis," which highlights its compatibility with nickel and palladium complexes .

Q. What are the recommended handling and storage protocols to maintain ligand stability?

  • Handling : Use under inert gas (e.g., argon) to prevent oxidation of phosphine groups. Avoid exposure to moisture, which can hydrolyze dimethylamino substituents .
  • Storage : Store at –20°C in sealed, amber vials. TCI America’s safety data sheets for similar ferrocene derivatives recommend desiccants and periodic purity checks via TLC .

Advanced Questions

Q. How can mechanistic studies using spectroscopic techniques elucidate the ligand’s role in catalytic cycles?

  • In Situ NMR : Monitors ligand-metal coordination shifts during catalysis. For example, ³¹P NMR tracks phosphine binding to palladium centers .
  • EPR Spectroscopy : Identifies radical intermediates in redox-active reactions, such as nickel-catalyzed couplings .
  • DFT Calculations : Pair with experimental data to model transition states and explain enantioselectivity trends .

Q. What computational strategies optimize reaction conditions for this ligand in novel catalytic systems?

  • Reaction Path Search : ICReDD employs quantum chemical calculations to predict viable pathways, reducing trial-and-error experimentation .
  • COMSOL Multiphysics : Simulates mass transfer and kinetics in heterogeneous systems, enabling reactor design adjustments (e.g., temperature gradients) .
  • Machine Learning : Analyzes historical catalytic data to recommend solvent/base pairs for target ee .

Q. How should researchers address discrepancies in enantiomeric excess between theoretical and experimental outcomes?

  • Step 1 : Verify ligand purity via HPLC and confirm metal-ligand ratio (e.g., ICP-MS for palladium content) .
  • Step 2 : Screen additives (e.g., chiral amines) to suppress racemization pathways .
  • Step 3 : Use microkinetic modeling to identify rate-limiting steps causing ee deviations .

Q. What factors influence the ligand’s stability under harsh reaction conditions (e.g., high temperature or acidic media)?

  • Thermal Stability : Decomposition above 80°C is observed via TGA; mitigate using low-boiling solvents (e.g., THF) .
  • Acid Sensitivity : Protonation of dimethylamino groups disrupts metal coordination. Stability tests in buffered media (pH 5–9) are recommended .
  • Oxidative Degradation : Phosphine oxidation to phosphine oxide is detectable via ³¹P NMR. Antioxidants (e.g., BHT) can prolong ligand lifetime .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene
Reactant of Route 2
Reactant of Route 2
(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.